BNC105

Catalog No.
S548137
CAS No.
945771-74-4
M.F
C20H20O7
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BNC105

CAS Number

945771-74-4

Product Name

BNC105

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo(b)furan, BNC 105, BNC-105, BNC105

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Description

The exact mass of the compound 2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran is 372.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Activity: The presence of multiple functional groups in the molecule, including methoxy and hydroxy groups, suggests BNC105 may possess interesting biological properties. Further research is needed to determine if it has any specific effects on cells or enzymes [SOURCE NEEDED].
  • Medicinal Chemistry: The benzofuran core structure is present in some bioactive natural products and pharmaceuticals . Investigating BNC105 as a lead compound for drug discovery could be a potential area of research.

Availability of Information:

  • Scientific literature databases like PubMed or Google Scholar may contain research articles describing the synthesis or characterization of BNC105, but not necessarily its applications.
  • Chemical suppliers might have some information on the product description, but this would likely be limited to physical and chemical properties.

BNC105, chemically known as 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, is a novel compound recognized for its role as a microtubule-targeting agent. It is primarily investigated for its potential in cancer therapy due to its ability to disrupt tumor vasculature and inhibit tumor growth. The compound is characterized by a unique structure that includes a benzo[b]furan core substituted with multiple methoxy and hydroxyl groups, which contribute to its biological activity and pharmacological properties .

BNC105 functions primarily through its interaction with tubulin, the protein that forms microtubules. The compound inhibits the polymerization of tubulin, which is crucial for maintaining the structural integrity of the cytoskeleton in cells. This action leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in tumor cells .

The synthesis of BNC105 involves several key reactions:

  • Coupling Reactions: The initial step often includes the coupling of o-iodophenol derivatives with terminal alkynes using palladium catalysts.
  • Carbonylative Coupling: This step introduces additional aromatic groups through carbonylative coupling reactions, enhancing the compound's efficacy.
  • Purification: The final product is purified through chromatography techniques to obtain BNC105 in a crystalline form .

BNC105 exhibits significant biological activity as a vascular disrupting agent. Its mechanism involves targeting the endothelial cells of tumor vasculature, leading to reduced blood supply to tumors. This results in severe hypoxia and necrosis within the tumor microenvironment, effectively inhibiting tumor growth. Studies have shown that BNC105 selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

The synthesis of BNC105 can be achieved through various methods, with one notable approach being a multi-step reaction involving:

  • Starting Materials: o-Vanillin and 3,4,5-trimethoxybenzaldehyde.
  • Reagents: Palladium catalysts and Grignard reagents are commonly used for coupling reactions.
  • Conditions: Reactions are typically conducted under reflux conditions in solvents like acetonitrile or THF (tetrahydrofuran) to facilitate the coupling processes .

BNC105 is primarily applied in oncology as a therapeutic agent targeting solid tumors. Its dual mechanism—disrupting blood supply and directly inducing cell death—makes it a promising candidate for combination therapies with other cancer treatments such as anti-angiogenic agents and chemotherapeutics . Clinical trials have explored its efficacy in various cancers, including breast and renal cancers.

Interaction studies have revealed that BNC105 enhances the efficacy of other therapeutic agents. For instance, it has been shown to potentiate the effects of vascular endothelial growth factor inhibitors and mammalian target of rapamycin inhibitors when used in combination therapies . These studies underscore the importance of understanding drug interactions to optimize cancer treatment regimens.

BNC105 shares structural and functional similarities with several other compounds known for their anti-cancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Combretastatin A4Microtubule destabilizationStronger vascular disrupting effects
ZalypsisInhibition of tubulin polymerizationDifferent structural scaffold
PaclitaxelMicrotubule stabilizationPrimarily stabilizes rather than disrupts
VincristineInhibition of mitotic spindle formationDerived from natural sources

BNC105 stands out due to its specific targeting of tumor vasculature while also exerting direct cytotoxic effects on cancer cells, which differentiates it from other microtubule-targeting agents that may either stabilize or disrupt microtubules without such dual action .

The synthesis of BNC105 employs two primary methodological approaches, both utilizing palladium-catalyzed chemistry to construct the essential benzo[b]furan scaffold.

Multicomponent Coupling Reaction

The multicomponent coupling (MCC) reaction represents the primary synthetic strategy for constructing the 3-aroylbenzo[b]furan core of BNC105 [1] [2]. This one-pot methodology involves three sequential transformations:

Initial Deprotonation and Coupling: The reaction begins with deprotonation of an ortho-iodophenol (16) and a terminal alkyne (17) using methylmagnesium chloride in tetrahydrofuran at 0°C. This generates reactive magnesium phenolate and magnesium acetylide intermediates that undergo palladium-catalyzed coupling in the presence of 3 mol% Pd(PPh₃)₂Cl₂ to form intermediate 18 [1] [2].

Solvent Exchange and Carbonylation: Following the initial coupling, tetrahydrofuran is exchanged for dimethyl sulfoxide, and an aryl iodide (19) is introduced. The reaction mixture is then heated to 80°C under a carbon monoxide atmosphere, initiating a carbonylative heteroannulative coupling reaction [1].

Mechanistic Details: The carbonylative step involves initial oxidative insertion of palladium into the carbon-iodine bond of the aryl iodide, followed by carbon monoxide insertion to generate an electrophilic acyl-palladium-iodide complex. This complex coordinates to the alkyne bond of intermediate 18, promoting cyclization to form a 3-aroylpalladium-benzo[b]furan complex. Subsequent reductive elimination yields the desired 3-aroylbenzo[b]furans in moderate yields (30-55%) [1] [2].

Modified Larock Coupling Approach

The modified Larock coupling strategy was developed to enable efficient preparation of 2-substituted benzo[b]furans and facilitate library generation [2]. This approach involves coupling between ortho-iodophenols and 3-silyl-1-arylpropynones to generate 2-silylbenzo[b]furans. The silyl groups serve as versatile handles for subsequent functionalization through treatment with tetrabutylammonium fluoride in methanol for desilylation, or bromo-desilylation to introduce reactive bromide substituents [2].

Strategic Advantages: The bromide intermediates prove particularly valuable as they can be readily substituted through palladium-mediated coupling reactions or nucleophilic displacement, enabling access to diverse 2-substituted analogues. This methodology significantly expanded the scope of structure-activity relationship studies [2].

Key Intermediates and Reaction Mechanisms

Critical Intermediates

The synthetic pathway to BNC105 involves several key intermediates that serve as building blocks for the final compound:

Intermediate 18: This alkyne-phenol intermediate forms through the initial magnesium-mediated coupling and serves as the substrate for carbonylative cyclization [2].

2-Silylbenzo[b]furans (30a, 30b): These intermediates are crucial for accessing 2-substituted derivatives and are obtained through the modified Larock coupling approach [2].

2-Bromobenzo[b]furans (33a, 33b): These versatile intermediates allow for diverse substitution patterns at the 2-position through various coupling methodologies [2].

Dibenzyl Phosphate Ester (50): This protected intermediate is essential for preparing the water-soluble prodrug BNC105P [2].

Reaction Mechanisms

Carbonylative Annulation Mechanism: The key transformation involves coordination of a cationic acyl-palladium complex with the alkyne substrate. The mechanism proceeds through a cascade of coordination, nucleophilic addition by the phenol oxygen, and reductive elimination to form the benzo[b]furan ring system [3] [4].

Conformational Control: Quantum chemical calculations using the B3LYP method with 6-311g** basis set reveal that the 2-methyl substituent in BNC105 plays a crucial conformational role. While the unsubstituted analogue favors a transoid conformation by 1.1 kJ/mol, the 2-methyl derivative favors the cisoid conformation by 0.3 kJ/mol [2]. This conformational bias is essential for optimal binding to the tubulin colchicine site.

Purification Techniques and Characterization Methods

Purification Strategies

The purification of BNC105 and its intermediates employs multiple complementary techniques:

Flash Column Chromatography: This serves as the primary purification method for most synthetic intermediates, utilizing silica gel with various eluent systems including hexane/diethyl ether and hexane/ethyl acetate gradients [2] [5].

Recrystallization: Final products often undergo recrystallization from appropriate solvent systems to achieve high purity. For example, compounds are frequently recrystallized from ethyl acetate or through vapor diffusion techniques using hexane and dichloromethane [2].

Preparative Layer Chromatography: This technique is employed for challenging separations, particularly for compounds with similar retention factors [2].

Crystallization for Prodrug Formation: The synthesis of BNC105P involves careful crystallization procedures where acetonitrile is added to aqueous solutions to induce precipitation of the disodium phosphate tetrahydrate [2].

Characterization Methods

Nuclear Magnetic Resonance Spectroscopy: Comprehensive characterization employs ¹H NMR at 300 MHz and ¹³C NMR at 75 MHz. High-resolution mass spectrometry using time-of-flight instruments with electrospray ionization provides accurate molecular weight confirmation [2].

Liquid Chromatography-Mass Spectrometry: Analytical purity assessment utilizes reverse-phase HPLC with C8 columns and isocratic mobile phases containing acetonitrile, water, and ammonium formate buffer. UV detection at 214 nm coupled with atmospheric pressure chemical ionization mass spectrometry ensures comprehensive characterization [2].

X-ray Crystallography: Single crystal X-ray diffraction analysis has been employed to confirm molecular structures and understand conformational preferences [2].

Purity Requirements: All test compounds achieve greater than 95% purity by liquid chromatography-mass spectrometry analysis, ensuring reliable biological evaluation [2].

Structure-Activity Relationship Guided Synthesis

Hydrogen Bond Donor Optimization

The optimization of hydrogen bonding interactions represents a crucial aspect of BNC105 development, leading to significant improvements in potency and selectivity.

Strategic Hydroxyl Placement: The introduction of a hydroxyl group at the 7-position was guided by molecular modeling studies that suggested this position would enable optimal hydrogen bonding with Asn β258 in the tubulin binding site [2]. This placement was chosen over the 5-position based on superimposition studies with combretastatin A-4 and colchicine.

Synergistic Effects: While the 7-hydroxyl group alone in unsubstituted systems showed minimal impact on potency, its combination with 2-position substituents resulted in dramatic (>10-fold) increases in antiproliferative activity [2]. This synergism demonstrates the interconnected nature of conformational bias and hydrogen bonding optimization.

Docking Studies Validation: Computational docking studies using the bovine α,β-tubulin dimer crystal structure (PDB entry 1SA1) confirmed that the 7-hydroxyl group forms a crucial hydrogen bond with Asn β258, which also hydrogen bonds to the backbone amide nitrogen of Val 181 in the adjacent α-tubulin subunit [2].

Selectivity Enhancement: The hydrogen bonding optimization strategy not only improved potency but also enhanced selectivity for activated endothelial cells over quiescent cells. BNC105 exhibits an 81-fold selectivity ratio, significantly superior to combretastatin A-4 (1.1-fold) [2].

Binding Site Complementarity: The optimized hydrogen bonding pattern ensures that BNC105 achieves complementary binding to the colchicine site while maintaining the reversible binding kinetics necessary for an improved therapeutic window compared to colchicine itself [2].

The systematic approach to structure-activity relationship guided synthesis ultimately led to BNC105, which exhibits superior potency (IC₅₀ = 2.4 nM against MCF-7 cells), excellent selectivity (81-fold for activated versus quiescent endothelial cells), and favorable pharmacokinetic properties including resistance to multidrug resistance mechanisms [2] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

372.12090297 g/mol

Monoisotopic Mass

372.12090297 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z3S2Z6H7B0

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Vascular Disrupting Agent BNC105 is a vascular disrupting agent (VDA), with potential anti-vascular and antineoplastic activities. Upon administration, vascular disrupting agent BNC105 binds to tubulin and inhibits its polymerization, which results in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. This deprives tumor cells of nutrients and results in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.

Mechanism of Action

BNC105 is a Vascular Targeting Agent (VDA) anticancer drug. VDAs are disrupt the blood vessels which nourish tumours. BNC105 occludes blood vessels which cuts off oxygen and nutrient supply to the tumor cells, and thus can be applied to a wide range of cancerous tumors. It has a dual mode of action where it cuts off blood supply to the tumor and may have a direct toxic effect on cancer cells. Pharmacokinetic studies have been favorable, showing enhanced specificity and a long half life at the tumor site.

Other CAS

945771-74-4

Wikipedia

Bnc-105

Dates

Last modified: 08-15-2023
1: Flynn BL, Gill GS, Grobelny DW, Chaplin JH, Paul D, Leske AF, Lavranos TC, Chalmers DK, Charman SA, Kostewicz E, Shackleford DM, Morizzi J, Hamel E, Jung MK, Kremmidiotis G. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. J Med Chem. 2011 Sep 8;54(17):6014-27. Epub 2011 Aug 5. PubMed PMID: 21774499; PubMed Central PMCID: PMC3172808.
2: Rischin D, Bibby DC, Chong G, Kremmidiotis G, Leske AF, Matthews CA, Wong SS, Rosen MA, Desai J. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. Clin Cancer Res. 2011 Aug 1;17(15):5152-60. Epub 2011 Jun 20. PubMed PMID: 21690571.
3: Kremmidiotis G, Leske AF, Lavranos TC, Beaumont D, Gasic J, Hall A, O'Callaghan M, Matthews CA, Flynn B. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Mol Cancer Ther. 2010 Jun;9(6):1562-73. Epub 2010 Jun 1. PubMed PMID: 20515948.

Explore Compound Types